2,6-Dimethylcyclohexane-1-thiol

Description

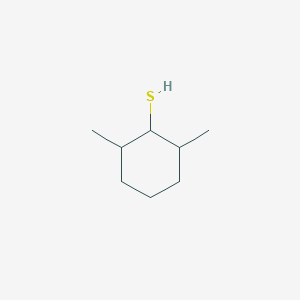

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16S |

|---|---|

Molecular Weight |

144.28 g/mol |

IUPAC Name |

2,6-dimethylcyclohexane-1-thiol |

InChI |

InChI=1S/C8H16S/c1-6-4-3-5-7(2)8(6)9/h6-9H,3-5H2,1-2H3 |

InChI Key |

BCLNFOCWINVHFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1S)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dimethylcyclohexane 1 Thiol and Stereoisomeric Analogues

Direct Synthetic Routes to Thiols

Direct methods for synthesizing 2,6-dimethylcyclohexane-1-thiol involve the direct introduction of a thiol group onto a pre-existing 2,6-dimethylcyclohexane framework. These routes are often favored for their atom economy and straightforwardness.

Stereoselective Thiolation of 2,6-Dimethylcyclohexane Scaffolds

Achieving stereoselectivity in the thiolation of 2,6-dimethylcyclohexane scaffolds is a key challenge due to the presence of multiple chiral centers. The spatial arrangement of the methyl groups and the incoming thiol group can lead to various diastereomers. The stereochemical outcome of these reactions is highly dependent on the starting material's conformation and the reaction conditions employed. For instance, the reduction of cis- and trans-2,6-dimethylcyclohexanones with different reducing agents can lead to different ratios of the corresponding axial and equatorial alcohols, which can then be converted to thiols. researchgate.net The cis isomer of 2,6-dimethylcyclohexane exists in a dynamic equilibrium between two chair conformations, and the approach of a nucleophile can be influenced by steric hindrance from the axial methyl groups. mvpsvktcollege.ac.in

Reductive Transformations for Introducing the Thiol Group

Reductive methods provide a viable pathway for the introduction of a thiol group. One common industrial method involves the hydrogenation of cyclohexanone (B45756) in the presence of hydrogen sulfide (B99878) over a metal sulfide catalyst. wikipedia.org This can be adapted for 2,6-dimethylcyclohexanone (B152311). The reaction proceeds via the formation of an intermediate thioenol or enethiol, which is then reduced to the corresponding thiol. The choice of catalyst and reaction conditions is critical to control the selectivity and yield of the desired thiol.

Another approach involves the reduction of disulfides. Thiols can be oxidized to disulfides, and this process can be reversed through reduction. psu.edu While not a primary synthetic route to the title compound, it is a relevant transformation in the chemistry of thiols.

Indirect Synthetic Approaches via Precursor Functionalization

Indirect methods involve the synthesis of a precursor molecule that is subsequently converted to the target thiol. These multi-step sequences offer greater flexibility in controlling the stereochemistry and allow for the introduction of the thiol group at a later stage.

Derivatization from 2,6-Dimethylcyclohexanone and Related Cyclic Ketones

A versatile and widely used precursor for the synthesis of this compound is 2,6-dimethylcyclohexanone. nih.govarkat-usa.orgsigmaaldrich.com This ketone can be synthesized from 2,6-dimethylcyclohexanol (B1210312) via oxidation. prepchem.com The ketone can then undergo a variety of transformations to introduce the thiol group.

One common method is the conversion of the ketone to a tosylhydrazone, followed by reaction with a sulfur nucleophile. Alternatively, the ketone can be reduced to the corresponding alcohol, 2,6-dimethylcyclohexanol, which exists as different stereoisomers. smith.edusmith.edu The reduction of 2,6-dimethylcyclohexanone with various reducing agents has been studied, and the stereochemical outcome is dependent on the reagent and solvent used. researchgate.net For example, reduction with NaBH4 in methanol (B129727) can predominantly yield the axial alcohol. researchgate.net The resulting alcohol can then be converted to a leaving group, such as a tosylate or mesylate, and subsequently displaced by a thiol-containing nucleophile, like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. ias.ac.inyoutube.comwikipedia.org

The reaction of 2,6-dimethylcyclohexanone with hydroxylamine (B1172632) hydrochloride can produce the corresponding oxime, which can be further functionalized. sigmaaldrich.com

Cyclization Reactions and Ring Transformations for Thiol Incorporation

Intramolecular cyclization reactions can be employed to construct the substituted cyclohexane (B81311) ring with the thiol group already incorporated or positioned for subsequent introduction. The thiol-ene "click" reaction, which involves the radical-mediated addition of a thiol to an alkene, is a powerful tool for forming carbon-sulfur bonds and can be used in cyclization strategies. nih.gov The regioselectivity of these cyclizations (e.g., 5-exo vs. 6-endo) is influenced by the substitution pattern of the alkene and the reaction conditions. nih.gov For instance, the cyclization of unsaturated thiols can lead to the formation of five- or six-membered rings. nih.gov

Ring-opening reactions of epoxides with sulfur nucleophiles also provide a route to β-hydroxy thiols, which can be further manipulated to obtain the desired cyclohexanethiol (B74751) derivative.

Catalytic Strategies in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of this compound is no exception. Catalysts can enhance reaction rates, improve yields, and control stereoselectivity.

For instance, the addition of hydrogen sulfide to alkenes, a direct route to thiols, can be catalyzed by acids or UV light. wikipedia.org Industrial preparations of cyclohexanethiol utilize metal sulfide catalysts for the reaction between cyclohexene (B86901) and hydrogen sulfide. wikipedia.org Similar catalytic systems can be envisioned for the synthesis of the title compound from 2,6-dimethylcyclohexene.

Palladium-catalyzed cross-coupling reactions are effective for forming aryl thioethers, and while not directly applicable to the synthesis of an alkyl thiol, the underlying principles of activating the sulfur nucleophile are relevant. researchgate.net Copper-catalyzed reactions are also employed for the formation of C-S bonds. researchgate.net Furthermore, catalytic systems involving transition metals can be used for various transformations of precursor molecules, such as the cyclization reactions mentioned earlier. organic-chemistry.orgnih.govnih.gov For example, a vanadia/TiO2 catalyst has been used for the synthesis of 2,6-dimethylphenol (B121312) from methanol and cyclohexanone, highlighting the use of catalysts in reactions involving substituted cyclohexanones. rsc.org

Below is a table summarizing some of the synthetic approaches and key intermediates discussed:

| Starting Material | Key Transformation | Intermediate/Product | Relevant Section |

| 2,6-Dimethylcyclohexanone | Reduction | 2,6-Dimethylcyclohexanol | 2.2.1 |

| 2,6-Dimethylcyclohexanol | Conversion to leaving group, nucleophilic substitution | This compound | 2.2.1 |

| Unsaturated Thiol | Intramolecular thiol-ene cyclization | Substituted Thiolane/Thiane | 2.2.2 |

| 2,6-Dimethylcyclohexene | Addition of H2S | This compound | 2.1.2 |

| 2,6-Dimethylcyclohexanone | Reaction with H2S and H2 | This compound | 2.1.2 |

Sustainable and Efficient Synthetic Protocols for Cyclohexanethiols

The direct conversion of readily available precursors such as alcohols and ketones into thiols under mild and environmentally friendly conditions is a key objective in modern organic synthesis. Research in this area has led to the development of several protocols that offer improvements in terms of efficiency, selectivity, and sustainability for the synthesis of cyclohexanethiols, including the targeted this compound.

A primary and logical precursor for the synthesis of this compound is the corresponding alcohol, 2,6-dimethylcyclohexanol. The stereochemistry of this alcohol, which can be controlled during the reduction of 2,6-dimethylcyclohexanone, directly influences the stereochemical outcome of the subsequent thiolation. The reduction of cis-2,6-dimethylcyclohexanone with sodium borohydride (B1222165) (NaBH4) in methanol has been shown to predominantly yield the axial alcohol. researchgate.net The choice of reducing agent and solvent system is crucial for controlling the diastereoselectivity of the resulting alcohol. researchgate.net

One of the most established methods for the conversion of alcohols to thiols is the Mitsunobu reaction . This reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it a powerful tool for accessing specific stereoisomers of chiral thiols. google.com The reaction typically involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethylazodicarboxylate (DEAD), to activate the alcohol towards nucleophilic attack by a sulfur source, commonly thioacetic acid. The resulting thioester can then be hydrolyzed to afford the desired thiol. google.com While highly effective and stereospecific, traditional Mitsunobu reactions generate stoichiometric amounts of phosphine oxide and reduced azodicarboxylate byproducts, which can complicate purification and raise environmental concerns. Efforts to develop more sustainable Mitsunobu protocols are ongoing.

Another significant reagent for the direct conversion of alcohols to thiols is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). This thionating agent can directly transform an alcohol into a thiol in a one-pot reaction, although the formation of alkene byproducts through dehydration can be a competing pathway, especially with tertiary alcohols. acs.orgacs.org The reaction conditions can be tuned to favor thiol formation. acs.org

More contemporary and "greener" approaches are also being explored. Catalytic methods for the conversion of alcohols to thiols using hydrogen sulfide (H₂S) are of particular interest due to the atom economy of the process. The catalytic transformation of alcohols to thiols is an area of active research, with various catalysts being investigated to promote this conversion efficiently and selectively. researchgate.net Furthermore, photocatalytic methods are emerging as a sustainable strategy for the formation of C-S bonds. For instance, visible-light-induced reactions can be employed for the synthesis of thiol esters from alkenes and thioic acids, utilizing green oxidants like O₂ and sustainable energy sources. acs.org

The direct conversion of ketones to thiols is less common but can be achieved through various multi-step procedures. For instance, 2,6-dimethylcyclohexanone can be converted to its corresponding thiol, although this often involves initial reduction to the alcohol followed by one of the methods described above. smith.edusmith.edu

Below is a table summarizing some of the key synthetic strategies for the preparation of cyclohexanethiols from their corresponding alcohols, which are applicable to the synthesis of this compound.

| Precursor | Reagents and Conditions | Product | Key Features |

| Secondary Alcohol | 1. Triphenylphosphine, Diethylazodicarboxylate, Thioacetic acid; 2. Hydrolysis | Thiol | Stereospecific (inversion of configuration), high yield. google.com |

| Secondary Alcohol | Lawesson's Reagent | Thiol | Direct conversion, potential for alkene byproduct formation. acs.orgacs.org |

| Secondary Alcohol | Hydrogen Sulfide, Catalyst | Thiol | Atom economical, requires specific catalytic systems. researchgate.net |

| Alkene | Thioic Acid, Photocatalyst, Visible Light, O₂ | Thiol Ester | Green and sustainable approach. acs.org |

The stereoselective synthesis of the different isomers of this compound relies heavily on the stereochemistry of the starting 2,6-dimethylcyclohexanol. By carefully selecting the appropriate diastereomer of the alcohol and a stereospecific thiolation method like the Mitsunobu reaction, it is possible to access specific stereoisomers of the target thiol.

Chemical Reactivity and Mechanistic Investigations of 2,6 Dimethylcyclohexane 1 Thiol

Oxidation Reactions of the Thiol Group

The oxidation of thiols is a fundamental transformation in organic sulfur chemistry, leading to a variety of sulfur-containing functional groups. For 2,6-dimethylcyclohexane-1-thiol, these reactions are heavily influenced by the steric environment around the sulfur atom.

Formation and Reactivity of Sulfenyl Halides and Disulfides

The oxidation of this compound can proceed via the formation of sulfenyl halides and disulfides. The reaction with a halogen, such as chlorine or bromine, would be expected to form the corresponding 2,6-dimethylcyclohexane-1-sulfenyl halide. However, the stability and subsequent reactivity of this intermediate would be significantly impacted by the adjacent methyl groups. These groups can sterically shield the sulfur-halogen bond, potentially hindering subsequent nucleophilic attack.

The formation of the corresponding disulfide, bis(2,6-dimethylcyclohexyl) disulfide, is a common outcome of mild oxidation. This reaction involves the coupling of two thiol molecules with the concurrent loss of two hydrogen atoms. The general reaction is as follows:

2 R-SH + [O] → R-S-S-R + H₂O

The steric hindrance imposed by the 2,6-dimethyl substitution pattern would likely affect the rate of this reaction and the stability of the resulting disulfide bond. The bulky cyclohexyl groups could influence the dihedral angle of the S-S bond, a key structural parameter in disulfides.

Pathways of Thiol Oxidation and Thioether Formation

Beyond disulfide formation, the oxidation of this compound can lead to the formation of thioethers. This transformation typically involves the reaction of the thiol with an alkyl halide or other electrophilic species. The thiol, acting as a nucleophile, can displace a leaving group to form a new carbon-sulfur bond.

The general mechanism for thioether formation from a thiol and an alkyl halide is an SN2 reaction:

R-SH + R'-X → R-S-R' + HX

In the case of this compound, the nucleophilicity of the sulfur atom may be somewhat diminished due to the electron-donating nature of the alkyl groups, but more significantly, the approach of the electrophile to the sulfur atom would be sterically hindered. This would likely necessitate more forcing reaction conditions compared to less substituted thiols.

Addition Reactions Involving the Thiol Moiety

The thiol group of this compound can participate in addition reactions, particularly to carbon-carbon multiple bonds. These reactions are of significant interest for the formation of new carbon-sulfur bonds and the synthesis of more complex molecules.

Regioselective and Stereoselective Thiol Additions

The addition of this compound to unsymmetrical alkenes or alkynes raises questions of regioselectivity and stereoselectivity. In a typical anti-Markovnikov addition, the sulfur atom adds to the less substituted carbon of the double bond. The significant steric bulk of the 2,6-dimethylcyclohexyl group would strongly favor this regiochemical outcome.

Furthermore, the stereochemistry of the cyclohexane (B81311) ring, with its cis and trans isomers arising from the relative positions of the methyl groups, will play a crucial role in the stereochemical course of the addition reaction. The approach of the thiol to the π-system of the alkene will be directed by the existing stereocenters in the thiol, potentially leading to diastereoselective product formation.

Radical Thiolation Mechanisms

Thiol-ene reactions, which proceed via a radical mechanism, are a powerful tool for the formation of carbon-sulfur bonds. These reactions are typically initiated by light or a radical initiator and involve the addition of a thiyl radical to an alkene.

The mechanism involves the following key steps:

Initiation: Formation of a thiyl radical (RS•) from the thiol.

Propagation: Addition of the thiyl radical to the alkene to form a carbon-centered radical, followed by hydrogen abstraction from another thiol molecule to generate the product and a new thiyl radical.

The steric hindrance of the 2,6-dimethylcyclohexyl group would likely influence the rate of the propagation steps and could also affect the stereoselectivity of the radical addition.

Substitution Reactions and Derivatization Strategies

The thiol group of this compound can undergo a variety of substitution reactions, allowing for its derivatization into other functional groups. These reactions are essential for creating a diverse range of molecules with potentially interesting properties.

The thiol can be converted into various derivatives by reaction with electrophilic reagents. For example, reaction with acyl chlorides or acid anhydrides would yield the corresponding thioesters. The steric hindrance around the thiol group would again be a major factor in determining the feasibility and efficiency of these derivatization reactions, likely requiring optimized conditions to achieve good yields.

Kinetic and Thermodynamic Studies of this compound Reactions

No experimental data on the kinetics or thermodynamics of reactions involving this compound were found. This includes a lack of information on rate constants, activation energies, and equilibrium constants for reactions such as oxidation, nucleophilic substitution, or addition reactions. Consequently, a data table for this section cannot be generated.

Elucidation of Reaction Mechanisms and Identification of Key Intermediates

Similarly, there is a void in the scientific literature regarding the detailed mechanistic pathways of reactions with this compound. While general mechanisms for thiol reactions are known, such as the formation of thiyl radicals in radical processes or thiolates in nucleophilic reactions, their specific application and the identification of transient intermediates for this compound have not been documented.

Stereochemical Aspects and Conformational Analysis of 2,6 Dimethylcyclohexane 1 Thiol

Isomerism in 2,6-Dimethylcyclohexane-1-thiol

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. In the case of this compound, the presence of multiple chiral centers and a substituted ring system gives rise to various forms of isomerism.

Diastereomeric and Enantiomeric Considerations

Stereoisomers are a class of isomers where the atoms are connected in the same sequence, but their spatial arrangement differs. masterorganicchemistry.com These can be further categorized into enantiomers and diastereomers. masterorganicchemistry.comoregonstate.edu

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.comoregonstate.edu A molecule and its enantiomer will have opposite configurations at all chiral centers. masterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.comoregonstate.edu This occurs when two stereoisomers have different configurations at some, but not all, of their chiral centers. masterorganicchemistry.com

The this compound molecule has three chiral centers, which are the carbon atoms at positions 1, 2, and 6. The maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. In this case, with n=3, there is a possibility of 2^3 = 8 stereoisomers. These stereoisomers exist as pairs of enantiomers, which in turn are diastereomers to other pairs.

Cis-Trans Isomerism and Relative Configurational Stability

Cis-trans isomerism, also known as geometric isomerism, is a form of stereoisomerism that describes the orientation of functional groups within a molecule. In cyclic compounds, it refers to whether the substituents are on the same side (cis) or opposite sides (trans) of the ring. libretexts.orglibretexts.org

For this compound, we can consider the relationship between the two methyl groups and the thiol group. This leads to the following possible isomers:

Cis-isomers : Both methyl groups are on the same side of the cyclohexane (B81311) ring relative to the thiol group.

Trans-isomers : The methyl groups are on opposite sides of the cyclohexane ring relative to the thiol group.

The relative stability of these isomers is influenced by steric hindrance. Generally, isomers with bulky groups in more spatially separated positions are more stable. libretexts.org

Conformational Equilibria of the Cyclohexane Ring in Thiol Derivatives

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. pressbooks.pub

Chair Conformations and Ring Inversion Dynamics

The chair conformation is the most stable arrangement for a cyclohexane ring. pressbooks.pub In this conformation, the hydrogen atoms (and any substituents) can occupy two types of positions:

Axial (a) : Bonds are parallel to the principal axis of the ring.

Equatorial (e) : Bonds are directed outward from the ring.

The cyclohexane ring is conformationally flexible and can undergo a "ring flip," where one chair conformation converts into another. pressbooks.pub During this process, axial substituents become equatorial, and equatorial substituents become axial. libretexts.org

Steric and Electronic Influences of Substituents on Conformational Preferences

In substituted cyclohexanes, the two chair conformations are often not of equal energy. libretexts.org The relative stability of the conformers is determined by the steric interactions of the substituents.

1,3-Diaxial Interactions : A significant source of steric strain arises from the interaction between an axial substituent and the axial hydrogens on the same side of the ring (at positions 3 and 5 relative to the substituent). libretexts.org

Due to these interactions, substituents, particularly bulky ones, prefer to occupy the equatorial position to minimize steric strain. libretexts.orglibretexts.org For this compound, the conformational equilibrium will favor the chair conformation where the methyl and thiol groups are in equatorial positions. The relative size of the methyl and thiol groups will influence the extent of this preference.

Stereoselective Synthesis and Stereochemical Control in Reactions of this compound

The synthesis of specific stereoisomers of this compound requires stereoselective methods. A common precursor for this molecule is 2,6-dimethylcyclohexanone (B152311). arkat-usa.orgsigmaaldrich.com The stereochemical outcome of reactions involving this ketone can be controlled by the choice of reagents and reaction conditions.

For instance, the reduction of 2,6-dimethylcyclohexanone can lead to different stereoisomers of the corresponding alcohol, 2,6-dimethylcyclohexanol (B1210312). researchgate.net The stereochemistry of this reduction is influenced by factors such as the reducing agent and the solvent. researchgate.net Subsequent conversion of the alcohol to the thiol would then yield the desired stereoisomer of this compound.

Furthermore, the stereochemistry of the starting material can direct the stereochemical outcome of subsequent reactions. This principle of stereochemical control is fundamental in organic synthesis, allowing for the targeted preparation of complex molecules with specific three-dimensional structures. nih.gov

Advanced Spectroscopic Characterization Techniques for 2,6 Dimethylcyclohexane 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is used to determine the connectivity of atoms and can help in elucidating the stereochemistry of a molecule.

High-Resolution ¹H and ¹³C NMR for Structural Confirmation

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2,6-dimethylcyclohexane-1-thiol, specific signals would be anticipated to confirm its structure. The proton of the thiol group (S-H) would likely appear as a broad singlet. The protons of the two methyl groups at the C2 and C6 positions would produce a doublet. The proton attached to the carbon bearing the thiol group (C1-H) would be expected to be a multiplet due to coupling with adjacent protons. The remaining methylene (B1212753) protons on the cyclohexane (B81311) ring would appear as a complex series of overlapping multiplets.

To illustrate, the ¹H NMR spectrum of the parent compound, cyclohexanethiol (B74751), shows characteristic signals that can be compared to the expected signals for this compound. chemicalbook.com

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show distinct signals for each unique carbon atom. The carbon atom attached to the thiol group (C-1) would be found in a specific chemical shift range. The carbons bearing the methyl groups (C-2 and C-6) would be chemically equivalent if the molecule is in a symmetric conformation, leading to a single signal. The methyl carbons themselves would also produce a signal in the upfield region of the spectrum. The remaining methylene carbons of the cyclohexane ring (C-3, C-5, and C-4) would each be expected to produce separate signals.

For comparison, the ¹³C NMR spectrum of cyclohexane shows a single peak, indicating that all six carbon atoms are in an equivalent chemical environment. docbrown.info The introduction of the thiol and dimethyl groups in this compound breaks this symmetry, leading to a more complex spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated ranges and actual values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| S-H | 1.0 - 2.0 (broad s) | - |

| C1-H | 2.5 - 3.5 (m) | 40 - 50 |

| C2-H, C6-H | 1.5 - 2.5 (m) | 35 - 45 |

| CH₃ | 0.8 - 1.2 (d) | 15 - 25 |

| C3, C5-H₂ | 1.0 - 2.0 (m) | 25 - 35 |

| C4-H₂ | 1.0 - 2.0 (m) | 20 - 30 |

Two-Dimensional NMR Techniques (COSY, NOESY, HMQC) for Elucidating Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in 1D NMR spectra and in determining the spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, COSY would show correlations between the C1-H proton and the protons on C2 and C6, as well as between the protons on adjacent carbons of the cyclohexane ring. This helps to trace the carbon framework of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the relative stereochemistry of the methyl groups and the thiol group (i.e., whether they are cis or trans to each other). For instance, a NOESY spectrum could show a correlation between the proton of the thiol group and the protons of the methyl groups if they are on the same side of the cyclohexane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the signals of the carbon atoms to which they are directly attached. For this compound, an HMQC or HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

Currently, there is no specific publicly available 2D NMR data for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₈H₁₆S), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. For thiols, common fragmentation pathways include the loss of the thiol group (•SH) and cleavage of the C-C bonds of the ring. youtube.com The mass spectrum of cyclohexanethiol, for instance, shows a prominent molecular ion peak and significant fragments corresponding to the loss of the thiol group and subsequent ring fragmentation. nih.gov

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment | Interpretation |

| 144 | [C₈H₁₆S]⁺• | Molecular Ion |

| 111 | [C₈H₁₅]⁺ | Loss of •SH |

| 83 | [C₆H₁₁]⁺ | Loss of C₂H₅S• |

| 69 | [C₅H₉]⁺ | Further fragmentation |

| 55 | [C₄H₇]⁺ | Further fragmentation |

Infrared (IR) Spectroscopy for Identification of Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the most characteristic absorption band would be the S-H stretching vibration, which is typically weak and appears in the range of 2550-2600 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations are expected in the 1350-1480 cm⁻¹ range. The absence of strong absorptions in other regions, such as the carbonyl region (around 1700 cm⁻¹), would confirm the purity of the thiol. The IR spectrum of cyclohexane, for example, primarily shows C-H stretching and bending vibrations. chemicalbook.com

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| S-H | Stretch | 2550 - 2600 (weak) |

| C-H (sp³) | Stretch | 2850 - 3000 (strong) |

| C-H | Bend | 1350 - 1480 (variable) |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation (if applicable)

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute configuration and solid-state conformation of a molecule. For this technique to be applicable, this compound would need to be obtained in a crystalline form of sufficient quality.

If a suitable crystal could be grown, X-ray crystallography would provide definitive information on the stereochemical relationships between the thiol group and the two methyl groups on the cyclohexane ring. It would also reveal the preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the solid state. As of now, there are no published X-ray crystallographic data for this compound.

Computational Chemistry and Theoretical Studies on 2,6 Dimethylcyclohexane 1 Thiol

Molecular Mechanics and Force Field Calculations for Conformational Energy Minimization

The conformational landscape of 2,6-dimethylcyclohexane-1-thiol is complex due to the presence of a flexible six-membered ring and three substituents. Molecular mechanics (MM) methods offer an efficient approach to explore the potential energy surface and identify stable conformers.

The initial step involves generating various possible stereoisomers of this compound, including cis and trans isomers with respect to the methyl groups, and considering the axial and equatorial positions of the thiol and methyl substituents on the cyclohexane (B81311) ring. For each stereoisomer, a conformational search can be performed using a suitable force field. Commonly used force fields for this type of molecule include MMFF94 and Amber. These force fields would calculate the steric energy of each conformation, which is a sum of contributions from bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions.

The primary goal of this analysis is to locate the global minimum energy conformation and other low-energy conformers. For substituted cyclohexanes, the chair conformation is generally the most stable. sigmaaldrich.com The relative stability of different chair conformers is largely dictated by the steric hindrance of axial substituents, a phenomenon known as 1,3-diaxial interaction. sigmaaldrich.comnih.gov Larger substituents prefer the equatorial position to minimize these unfavorable interactions. sigmaaldrich.comegyankosh.ac.in In the case of this compound, the conformational preference will depend on the relative steric bulk of the methyl and thiol groups and their stereochemical arrangement (cis or trans).

A systematic conformational search would involve rotating all rotatable bonds and performing energy minimization on each resulting structure. The results would yield a set of unique conformers and their corresponding steric energies, allowing for the determination of their relative populations at a given temperature using the Boltzmann distribution.

Table 1: Illustrative Relative Steric Energies of this compound Conformers

| Stereoisomer | Conformer (Thiol, Me, Me) | Relative Steric Energy (kcal/mol) |

| cis | a, a, e | 4.5 |

| cis | e, e, a | 2.0 |

| cis | e, a, a | 4.8 |

| trans | a, e, a | 3.5 |

| trans | e, a, e | 0.0 (Global Minimum) |

| trans | e, e, a | 2.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of conformational analysis of substituted cyclohexanes.

Quantum Chemical Calculations

To obtain more accurate information about the electronic structure, reactivity, and spectroscopic properties of this compound, quantum chemical calculations are indispensable.

Density Functional Theory (DFT) has become a popular method for studying molecular systems due to its balance of accuracy and computational cost. imist.ma For this compound, DFT calculations would typically be performed on the low-energy conformers identified through molecular mechanics.

A variety of density functionals could be employed, such as B3LYP or M06-2X, in conjunction with a suitable basis set like 6-31G(d,p) or larger. researchgate.netnih.gov These calculations can provide optimized geometries that are more accurate than those from molecular mechanics. Furthermore, DFT can be used to calculate a wide range of electronic properties, including:

Electron Density and Distribution: To understand the charge distribution within the molecule.

Dipole Moment: To predict the molecule's polarity.

Ionization Potential and Electron Affinity: To gauge the ease of removing or adding an electron.

Chemical Reactivity Descriptors: Such as the Fukui function and local softness, to predict sites of nucleophilic or electrophilic attack.

DFT is also a powerful tool for predicting spectroscopic properties. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra. psu.edu Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be computed to aid in the interpretation of experimental NMR data. researchgate.net

For even higher accuracy, particularly for benchmarking DFT results or studying specific electronic phenomena, ab initio methods can be employed. These methods are based on solving the Schrödinger equation without empirical parameters.

Hartree-Fock (HF) theory is the simplest ab initio method, but it neglects electron correlation. More sophisticated methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), incorporate electron correlation and provide more accurate energies and properties. However, these methods are computationally more demanding and are typically used for smaller systems or for single-point energy calculations on geometries optimized at a lower level of theory. For a molecule of the size of this compound, these high-level calculations would be computationally expensive but could provide benchmark energetic data for the different conformers.

Molecular Modeling for Reaction Pathway Elucidation and Transition State Analysis

Computational methods are invaluable for studying the reaction mechanisms involving this compound. For instance, the deprotonation of the thiol group or its reaction with an electrophile can be modeled. researchgate.net

To elucidate a reaction pathway, the structures of the reactants, products, and any intermediates are optimized. The transition state (TS) connecting the reactant and product is then located on the potential energy surface. A transition state is a first-order saddle point, having one imaginary frequency in its vibrational spectrum. The energy difference between the reactants and the transition state defines the activation energy barrier for the reaction, which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition state indeed connects the desired reactant and product. These calculations trace the minimum energy path downhill from the transition state to the reactant and product wells.

Table 2: Hypothetical Activation Energies for Thiol Deprotonation

| Reaction | Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) |

| R-SH + OH⁻ → R-S⁻ + H₂O | B3LYP | 6-31+G(d,p) | PCM (Water) | 5.2 |

| R-SH + H₂O → R-S⁻ + H₃O⁺ | M06-2X | 6-311++G(d,p) | SMD (Water) | 22.8 |

Note: R = 2,6-dimethylcyclohexyl. The data is hypothetical and for illustrative purposes.

Prediction and Interpretation of Spectroscopic Parameters through Computational Approaches

As mentioned in section 6.2.1, computational methods can predict various spectroscopic parameters.

Vibrational Spectroscopy (IR and Raman): DFT calculations can provide the vibrational frequencies and intensities of the normal modes of vibration. psu.edu This information is crucial for assigning the peaks in experimental IR and Raman spectra. For this compound, characteristic vibrations would include the S-H stretch, C-S stretch, and various modes associated with the cyclohexane ring and methyl groups.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry. researchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. This is particularly useful for distinguishing between different stereoisomers and conformers, as the local electronic environment of each nucleus can vary significantly.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. For a saturated compound like this compound, significant absorptions would not be expected in the visible region, but transitions in the UV region could be predicted.

Table 3: Illustrative Predicted Spectroscopic Data for the Most Stable Conformer of trans-2,6-Dimethylcyclohexane-1-thiol

| Spectroscopic Parameter | Predicted Value |

| S-H Vibrational Frequency | 2580 cm⁻¹ |

| C-S Vibrational Frequency | 690 cm⁻¹ |

| ¹H NMR Chemical Shift (SH) | 1.35 ppm |

| ¹³C NMR Chemical Shift (CSH) | 45.2 ppm |

| UV-Vis λ_max | 210 nm |

Note: These values are hypothetical and intended for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis for Understanding Reactivity Patterns

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

For this compound, the HOMO is likely to be localized on the sulfur atom, specifically on the lone pair electrons. This indicates that the thiol group is the primary site for electrophilic attack. The LUMO, on the other hand, would likely be associated with the σ* orbitals of the C-S or S-H bonds, suggesting that these are the sites for nucleophilic attack, leading to bond cleavage.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests higher reactivity. By analyzing the spatial distribution and energies of the HOMO and LUMO for different conformers and stereoisomers, insights into their relative reactivity can be gained.

Table 4: Hypothetical Frontier Molecular Orbital Energies for trans-2,6-Dimethylcyclohexane-1-thiol

| Molecular Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 10.7 |

Note: The data presented is hypothetical and for illustrative purposes only.

Applications of 2,6 Dimethylcyclohexane 1 Thiol in Chemical Sciences

Utility as an Organic Building Block in Multistep Synthesis

The strategic location of the thiol group on a dimethyl-substituted cyclohexane (B81311) ring allows 2,6-Dimethylcyclohexane-1-thiol to serve as a versatile building block in the construction of more complex molecular frameworks.

As a synthetic intermediate, this compound can be derived from the corresponding 2,6-dimethylcyclohexanone (B152311). smith.eduresearchgate.netarkat-usa.orgnih.gov The presence of methyl groups at the 2 and 6 positions introduces steric hindrance that can influence the regioselectivity and stereoselectivity of subsequent reactions. This steric control is crucial in the synthesis of complex natural products and other target molecules where precise spatial arrangement of functional groups is required.

The thiol group itself is a versatile handle for a variety of chemical transformations. It can undergo S-alkylation, S-acylation, and oxidation to disulfides, sulfoxides, or sulfonic acids, providing access to a wide range of sulfur-containing compounds. acgpubs.org For instance, its reaction with electrophiles can lead to the formation of thioethers, which are key structural motifs in many biologically active molecules. The specific stereoisomers of this compound (cis/trans) can be used to generate diastereomerically pure products, which is of paramount importance in pharmaceutical synthesis.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Product Class | Potential Utility |

| S-Alkylation | Alkyl halides, Base | Thioethers | Synthesis of pharmaceutical intermediates |

| Michael Addition | α,β-Unsaturated carbonyls | Thioether adducts | Carbon-sulfur bond formation |

| Oxidation | H₂O₂, m-CPBA | Disulfides, Sulfoxides, Sulfonic acids | Access to different oxidation states of sulfur |

| Thiol-ene Reaction | Alkenes, Initiator | Thioethers | Polymer and materials synthesis |

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that form multiple chemical bonds in a single synthetic operation. whiterose.ac.uklongdom.orgub.edu Thiols are known to participate in various cascade sequences, often acting as nucleophiles that trigger a series of subsequent transformations. whiterose.ac.uk this compound can be envisioned as a key participant in such reactions.

For example, it can engage in thiol-mediated dearomatizing spirocyclization cascades. whiterose.ac.uk In a hypothetical scenario, the addition of this compound to a suitable electrophilic substrate could initiate an intramolecular cyclization, followed by rearrangement or elimination steps to generate complex polycyclic structures in a single pot. The steric bulk of the 2,6-dimethylcyclohexyl group would be expected to exert significant control over the stereochemical outcome of such cascade processes.

Role in Ligand Chemistry and Metal Complexation Studies

The soft nature of the sulfur atom in the thiol group makes this compound an excellent ligand for soft metal ions, such as those of the late transition metals (e.g., Pd, Pt, Au, Hg) and heavier main group elements. researchgate.net The formation of metal-thiolate complexes is a fundamental aspect of coordination chemistry.

The 2,6-dimethyl substitution pattern on the cyclohexane ring provides a sterically demanding environment around the coordinating sulfur atom. This steric hindrance can be exploited to:

Control the coordination number and geometry of the metal center, potentially stabilizing unusual coordination environments.

Influence the reactivity of the metal complex by modulating access of substrates to the metal center.

Enhance the solubility of the metal complex in organic solvents.

Chiral isomers of this compound can be used as chiral ligands to prepare enantiomerically pure metal complexes. These chiral complexes are of great interest for applications in asymmetric catalysis and for studying the chiroptical properties of metal-centered chromophores.

Table 2: Potential Metal Complexes of 2,6-Dimethylcyclohexane-1-thiolate

| Metal Ion | Potential Coordination Mode | Potential Application |

| Pd(II), Pt(II) | Monodentate, Bridging | Catalysis, Materials Science |

| Au(I), Au(III) | Linear, Square Planar | Nanoparticle stabilization, Medicinal Chemistry |

| Cu(I), Ag(I) | Various | Luminescent materials |

| Zn(II), Cd(II) | Tetrahedral | Model complexes for metalloenzymes |

Applications in Catalysis and Asymmetric Synthesis

The development of new catalytic systems is a cornerstone of modern chemical research. Chiral thiols and their derivatives have emerged as powerful tools in asymmetric catalysis, acting as both organocatalysts and ligands for transition metals. princeton.edunih.gov The enantiomerically pure forms of this compound are promising candidates for such applications.

As a chiral ligand, it can be used to modify a metal catalyst to induce enantioselectivity in a variety of transformations, including hydrogenations, C-C bond-forming reactions, and cycloadditions. nih.gov The steric bulk of the ligand can create a well-defined chiral pocket around the metal center, forcing the substrate to approach from a specific direction, thereby leading to the preferential formation of one enantiomer of the product.

In organocatalysis, chiral thiols can be used to catalyze reactions such as the conjugate addition of nucleophiles to enones. The thiol can activate the substrate through the formation of a transient chiral thioether intermediate. The stereochemistry of the this compound backbone would be translated into the stereochemical outcome of the reaction.

Contribution to Materials Science through Chemical Modification and Polymerization (excluding biomedical applications)

The unique properties of this compound also lend themselves to applications in materials science, particularly in the synthesis and modification of polymers. researchgate.netresearchgate.netnih.gov

One of the most prominent applications of thiols in polymer chemistry is the thiol-ene reaction , a highly efficient "click" reaction that involves the radical-mediated addition of a thiol to a double bond. researchgate.netresearchgate.net this compound can be used as a chain-transfer agent in radical polymerization to control the molecular weight of polymers. More importantly, it can be used to functionalize polymers containing pendant alkene groups. The incorporation of the bulky and hydrophobic 2,6-dimethylcyclohexyl moiety can significantly alter the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and thermal stability.

Furthermore, di-functionalized derivatives of this compound could be used as monomers in step-growth polymerization. For example, a dithiol derivative could be co-polymerized with a diene to produce poly(thioether)s. These polymers are known for their high refractive index and good thermal stability, making them potentially useful in optical and electronic applications. The inclusion of the 2,6-dimethylcyclohexyl unit would be expected to enhance the processability and modify the mechanical properties of these materials. Poly(2,6-dimethyl phenylene oxide) (PPO), a related structural motif, is known for its low dissipation factor, suggesting that polymers incorporating the 2,6-dimethylcyclohexyl group might also exhibit desirable dielectric properties. mdpi.com

Q & A

Basic Question: What are the optimal storage conditions for 2,6-Dimethylcyclohexane-1-thiol to prevent degradation during experimental workflows?

Methodological Answer:

Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at room temperature (RT). Thiols are prone to oxidation, so periodic purity checks via GC-MS or HPLC are recommended. For long-term storage, consider stabilizing agents like tris(2-carboxyethyl)phosphine (TCEP) or freezing at -20°C in anhydrous solvents (e.g., THF) .

Basic Question: What synthetic routes are most reliable for producing high-purity this compound?

Methodological Answer:

A common approach involves nucleophilic substitution of 2,6-dimethylcyclohexyl bromide with thiourea, followed by hydrolysis under acidic conditions. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 9:1) and purify via vacuum distillation or column chromatography. Confirm purity using H NMR (δ 1.2–1.8 ppm for methyl groups, δ 2.5 ppm for thiol proton) and FT-IR (S-H stretch at ~2550 cm) .

Advanced Question: How can researchers resolve contradictions in reported reactivity data of this compound in nucleophilic reactions?

Methodological Answer:

Discrepancies often arise from steric effects due to the 2,6-dimethyl substituents. Validate hypotheses using:

- Computational modeling : DFT calculations (e.g., Gaussian or ORCA) to assess steric hindrance and transition-state energies.

- Experimental kinetics : Compare reaction rates with less-hindered analogs (e.g., cyclohexanethiol) under controlled conditions.

- Structural analysis : X-ray crystallography or NOESY NMR to confirm conformational preferences .

Advanced Question: What methodologies are recommended for quantifying thiol group availability in this compound derivatives?

Methodological Answer:

- Ellman’s assay : React with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) and measure absorbance at 412 nm.

- F NMR : Use fluorine-labeled electrophiles (e.g., 4-fluorobenzyl bromide) to track thiol reactivity.

- Titration : Adapt protocols for aniline derivatives (e.g., acetic anhydride in benzene, followed by NaOH titration) .

Advanced Question: How can structure-activity relationships (SAR) be systematically explored for this thiol in catalytic applications?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to model interactions with metal centers (e.g., Pd or Au nanoparticles).

- Kinetic isotope effects (KIE) : Compare in deuterated analogs to identify rate-determining steps.

- Spectroscopic mapping : In situ Raman or XAFS to monitor coordination geometry during catalysis .

Methodological Question: How should researchers address gaps in literature on the compound’s biological or environmental behavior?

Methodological Answer:

- Targeted searches : Use PubMed, Reaxys, and SciFinder with keywords like “2,6-dimethylcyclohexanethiol ecotoxicity” or “thiol biodegradation pathways.”

- Patent mining : Explore USPTO or Espacenet for industrial applications (e.g., corrosion inhibitors).

- Collaborative outreach : Contact experts via platforms like ResearchGate or conference networks for unpublished data .

Methodological Question: What strategies integrate case studies and literature reviews into experimental design for this compound?

Methodological Answer:

- Comparative analysis : Benchmark synthetic yields against prior studies (e.g., single vs. multiple case studies).

- Meta-reviews : Use tools like VOSviewer to map trends in thiol chemistry (e.g., catalytic applications vs. polymer modification).

- Holistic validation : Cross-reference experimental data with qualitative insights from case studies to identify outliers .

Advanced Question: What experimental approaches elucidate the mechanism of thiol-disulfide exchange in this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.